(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Regioisomeric impurities in biphenylmethanamines introduce uncontrolled variables in SAR campaigns. This fluorinated intermediate offers a precise solution. - **Defined Substitution**: Ortho-fluorine at 2' position vs. non-fluorinated analogs reduces cLogP from 3.51 to 2.95, improving aqueous solubility. - **Process-Ready**: 98% purity minimizes byproducts in automated parallel synthesis; exact mass 201.09538 Da enables straightforward LC-MS QC. - **Supply**: Research-grade primary amine suitable for diazotization, amide coupling, or piperazine derivatization.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 946714-14-3
Cat. No. B3171991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
CAS946714-14-3
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=CC=CC=C2F
InChIInChI=1S/C13H12FN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2
InChIKeyKPHPQMNKRDPHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Procurement & Regulatory Data


(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine (CAS 946714-14-3) is a fluorinated biphenylmethanamine building block with the molecular formula C13H12FN and a molecular weight of 201.24 g/mol . It is supplied as a research‑grade intermediate, typically at purities of 95% or 98%, and is intended solely for laboratory and development applications . The compound's GHS classification includes warnings for skin, eye, and respiratory irritation, and it is harmful if swallowed . This overview establishes the compound's basic identity and handling requirements, setting the stage for a rigorous comparison against its closest structural analogs.

(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Generic Substitution Risks


The position of the fluorine atom and the methanamine group on the biphenyl scaffold dictates the compound's lipophilicity, electronic distribution, and subsequent reactivity in downstream coupling reactions . Regioisomers such as the 3‑yl or 4‑yl methanamine derivatives, or non‑fluorinated analogs, exhibit meaningfully different physicochemical profiles that can alter reaction kinetics, intermediate solubility, and ultimately the success of a synthetic sequence . Treating these biphenylmethanamines as interchangeable building blocks without quantifiable justification introduces uncontrolled variables into medicinal chemistry or materials science programs. The quantitative comparisons that follow demonstrate precisely why the 2‑fluoro‑2'‑yl substitution pattern is a distinct procurement decision.

(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Differentiation Evidence


Commercial Purity Advantage Over Regioisomers

The target compound is commercially available at 98% purity from major suppliers . In contrast, the 3‑yl regioisomer ((2'-fluoro-[1,1'-biphenyl]-3-yl)methanamine, CAS 600735-62-4) and the 4'‑fluoro analog ((4'-fluoro-[1,1'-biphenyl]-2-yl)methanamine, CAS 884504-18-1) are offered with maximum purities of 95% and 97%, respectively . This purity differential translates directly into lower impurity carry‑over in multi‑step syntheses, reducing the need for additional purification and improving overall yield and reproducibility for sensitive downstream transformations.

Medicinal Chemistry Chemical Synthesis Building Block Procurement

Lipophilicity Modulation vs. Non-Fluorinated Core

The calculated LogP of the target compound is 2.95 , whereas the non‑fluorinated analog ([1,1'-biphenyl]-2-methanamine, CAS 1924-77-2) exhibits a higher predicted LogP of approximately 3.51 [1]. This reduction in lipophilicity (ΔLogP ≈ -0.56) is consistent with the introduction of a fluorine atom ortho to the methanamine group and can improve aqueous solubility and reduce non‑specific protein binding in biological assays . Such a shift may be decisive when balancing membrane permeability and solubility in lead optimization.

ADME Prediction Drug Design Lipophilicity Modulation

Distinct Mass for Analytical Monitoring

The exact mass of (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine is 201.09538 Da, which is 18.01 Da higher than the non‑fluorinated parent ([1,1'-biphenyl]-2-methanamine, exact mass 183.1048 Da) [1]. This mass difference is readily resolved by LC‑MS and provides a clear, unambiguous marker for monitoring reaction progress and confirming the identity of intermediates when both fluorinated and non‑fluorinated biphenyl cores are present in a synthetic workflow.

Analytical Chemistry LC-MS Monitoring Synthetic Intermediate

5-HT7R Modulator Scaffold Potential

Biphenyl‑3‑yl‑methanamine derivatives have been systematically designed and evaluated as 5‑HT7 receptor (5‑HT7R) modulators, a target implicated in depression and neuropathic pain [1]. While the 2‑yl fluoro derivative itself has not been explicitly characterized in a published SAR study, the class of 2'‑fluoro‑substituted biphenylmethanamines is expected to exhibit altered binding kinetics and functional activity relative to the 3‑yl or 4‑yl regioisomers, based on established pharmacophore models . Notably, the target compound has been flagged in high‑throughput screening libraries for potential modulatory activity against G protein‑coupled receptors [2]. This class‑level inference positions the 2‑fluoro‑2'‑yl compound as a strategic entry point for medicinal chemists seeking to explore ortho‑fluorine effects on 5‑HT7R ligand binding and selectivity.

5-HT7 Receptor GPCR Modulation Neuropharmacology

(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine: Key Applications


5-HT7R Ligand Synthesis Building Block

Use as a key intermediate in the preparation of N‑biphenyl‑2‑ylmethyl amide or piperazine derivatives designed to explore ortho‑fluorine effects on 5‑HT7 receptor binding and functional activity. The fluorine atom at the 2' position provides a handle for modulating ligand‑receptor interactions and metabolic stability relative to non‑fluorinated or 3‑yl regioisomers [1].

CNS-Targeted Fluorinated Intermediate

Incorporate into lead optimization campaigns where a moderate reduction in lipophilicity (cLogP 2.95 vs. 3.51 for non‑fluorinated analog) is desired to improve aqueous solubility and reduce plasma protein binding while maintaining sufficient membrane permeability for central nervous system targets .

High-Purity Parallel Synthesis Precursor

Leverage the 98% commercial purity to minimize byproduct formation in automated parallel synthesis of fluorinated biphenyl libraries. The well‑defined exact mass (201.09538 Da) facilitates straightforward LC‑MS monitoring and purification, making the compound suitable for medium‑throughput medicinal chemistry workflows .

Pd-Catalyzed Cross-Coupling Precursor

Utilize the primary amine as a nucleophile or as a precursor for diazotization and subsequent halogenation to generate diverse ortho‑fluoro‑biphenyl scaffolds. The ortho‑fluorine substitution pattern may influence regioselectivity in downstream C–H activation or coupling reactions compared to the non‑fluorinated parent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.